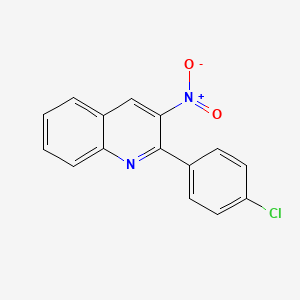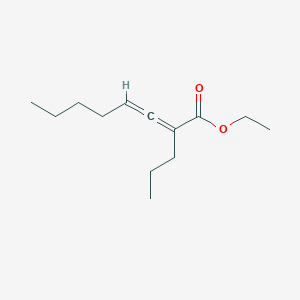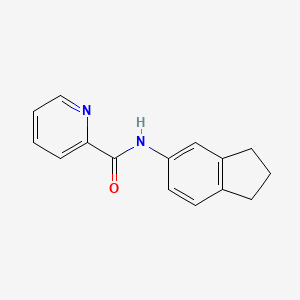![molecular formula C13H11AsN2O6 B14730849 {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid CAS No. 5410-63-9](/img/structure/B14730849.png)
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to an amino phenyl arsonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylarsonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification methods and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsonic acid moiety can be reduced to form different arsenic-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid, while oxidation of the arsonic acid moiety can produce arsenic oxides.
Aplicaciones Científicas De Investigación
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid moiety can also interact with enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid: Similar structure but with an amino group instead of a nitro group.
{4-[(4-Methylbenzoyl)amino]phenyl}arsonic acid: Contains a methyl group instead of a nitro group.
{4-[(4-Chlorobenzoyl)amino]phenyl}arsonic acid: Contains a chloro group instead of a nitro group.
Uniqueness
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid is unique due to the presence of both a nitrobenzoyl group and an arsonic acid moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5410-63-9 |
|---|---|
Fórmula molecular |
C13H11AsN2O6 |
Peso molecular |
366.16 g/mol |
Nombre IUPAC |
[4-[(4-nitrobenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H11AsN2O6/c17-13(9-1-7-12(8-2-9)16(21)22)15-11-5-3-10(4-6-11)14(18,19)20/h1-8H,(H,15,17)(H2,18,19,20) |
Clave InChI |
HPMOKGCXBABFCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As](=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


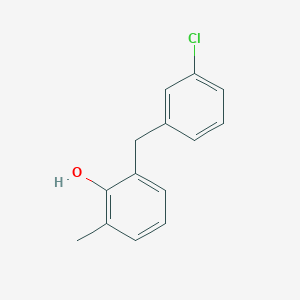
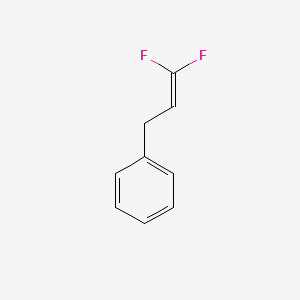
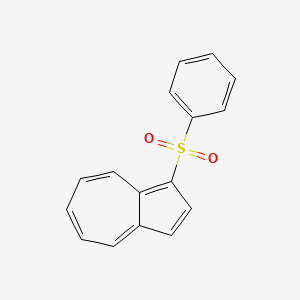
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
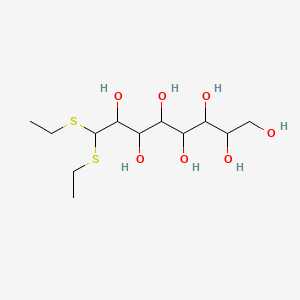
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
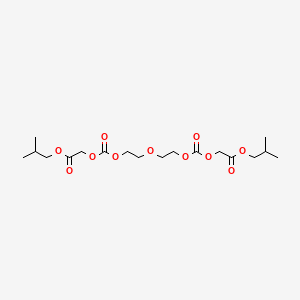
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
